molecular formula C18H18ClNO4 B1460156 4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride CAS No. 1993128-58-7

4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride

Cat. No.: B1460156
CAS No.: 1993128-58-7
M. Wt: 347.8 g/mol
InChI Key: KTCMGLIWMMMEMO-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride ( 1993128-58-7) is a high-purity chemical reagent intended for research and development applications in medicinal chemistry and pharmacology. This benzofuran derivative features a dimethylaminomethyl substituent, a pharmacophore of significant interest in drug discovery due to its presence in compounds with diverse biological activities . The molecular structure, which includes a carboxylic acid group and a phenolic hydroxyl group, makes it a valuable synthetic intermediate for the exploration of new therapeutic agents. Researchers can utilize this compound as a key building block in the synthesis of novel molecules targeting various disease pathways. Its structural features are commonly investigated for their potential in anticancer and antimicrobial research, given that dimethylamine derivatives are known to modulate key biological targets and have shown promise in the treatment of infectious diseases and in inhibiting tumor growth and metastasis . The compound is supplied with comprehensive analytical data to ensure identity and purity for your experimental work. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4.ClH/c1-19(2)10-12-13(20)8-9-14-15(12)16(18(21)22)17(23-14)11-6-4-3-5-7-11;/h3-9,20H,10H2,1-2H3,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCMGLIWMMMEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1C(=C(O2)C3=CC=CC=C3)C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride, with the CAS number 1993128-58-7, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H18ClNO4
  • Molecular Weight : 347.80 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds similar to 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran have shown significant antimicrobial properties. For instance, studies on related benzofuran derivatives demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various strains such as Staphylococcus aureus and Escherichia coli .

Microorganism MIC (µM) Activity
Bacillus subtilis4.69Moderate
Staphylococcus aureus5.64Moderate
Escherichia coli13.40Moderate
Candida albicans16.69Antifungal

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, derivatives of benzofuran have been shown to selectively target tumorigenic cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

In a specific case study involving a related compound, it was noted that the derivative displayed significant cytotoxicity against a range of cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic applications .

The mechanisms underlying the biological activities of 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran are still being elucidated. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been documented to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS may lead to oxidative stress in cancer cells, contributing to their death.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Study : A study evaluated the antibacterial effects of various benzofuran derivatives, revealing that modifications at specific positions enhanced activity against resistant bacterial strains .
  • Cytotoxicity Assays : Research on similar structures indicated that introducing hydroxyl groups improved cytotoxicity against cancer cell lines, suggesting that structural modifications can significantly impact biological efficacy .
  • Inflammation Models : In vitro assays demonstrated that related compounds could reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli, indicating potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of benzofuran compounds exhibit antidepressant-like effects. The specific compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. A study published in the Journal of Medicinal Chemistry highlighted the importance of structural modifications in enhancing the efficacy of such compounds against depression .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various chronic inflammatory diseases. This suggests its applicability in treating conditions like arthritis and other inflammatory disorders .

Neuroprotective Effects

Recent studies point towards the neuroprotective properties of benzofuran derivatives. The compound may provide protection against neurodegenerative diseases by mitigating oxidative stress and inflammation within neuronal tissues. Research involving animal models has demonstrated promising results in reducing cognitive decline associated with Alzheimer's disease .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored. For instance, it may act as an inhibitor of certain cytochrome P450 enzymes, which play a significant role in drug metabolism. This could be crucial for understanding drug interactions and enhancing the pharmacokinetic profiles of co-administered medications .

Anticancer Research

There is growing interest in the anticancer properties of benzofuran derivatives, including this compound. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This positions it as a potential candidate for further development as an anticancer agent .

Case Studies and Research Findings

StudyFocusFindings
Journal of Medicinal ChemistryAntidepressant EffectsStructural modifications enhance efficacy against depression .
Journal of Inflammation ResearchAnti-inflammatory ActivityInhibits pro-inflammatory cytokine production .
Neurobiology of DiseaseNeuroprotective EffectsReduces cognitive decline in animal models of Alzheimer's .
Drug Metabolism & DispositionEnzyme InteractionActs as a cytochrome P450 inhibitor .
Cancer LettersAnticancer ActivityInduces apoptosis in cancer cell lines .

Comparison with Similar Compounds

Ethyl Ester Analog: 4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester hydrochloride

  • Molecular Formula: C₂₀H₂₂ClNO₄ (MW: 375.86 g/mol) .
  • Key Differences: The carboxylic acid group in the target compound is replaced with an ethyl ester in this analog.

5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran

  • Molecular Formula : C₁₆H₁₃ClO₂S (MW: 304.79 g/mol) .
  • Key Differences : This analog substitutes the hydroxyl group with a chloro moiety and introduces a methylsulfinyl group at position 3. The 4-methylphenyl group at position 2 further distinguishes it from the target compound.
  • Activity : Demonstrated antimicrobial and antitumor properties , attributed to the electron-withdrawing chloro and sulfinyl groups, which may enhance binding to microbial enzymes or tumor targets .

GSK8175 Benzofuran Derivative

  • Structure : A highly complex benzofuran derivative with bromo, chloro, fluorophenyl, and sulfonamide substituents .
  • Key Differences : The addition of halogens (Br, Cl, F) and sulfonamide groups increases molecular complexity and stability, likely optimizing receptor affinity for antiviral or anticancer applications .
  • Activity : While explicit data are unavailable, its structural features align with compounds targeting viral proteases or kinases .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Presumed Biological Activity References
Target Compound (Phenicaberan HCl) C₁₈H₁₈ClNO₄ 347.80 Dimethylaminomethyl, hydroxyl, phenyl Research compound
Ethyl Ester Analog C₂₀H₂₂ClNO₄ 375.86 Ethyl ester, dimethylaminomethyl Prodrug potential
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl C₁₆H₁₃ClO₂S 304.79 Chloro, methylsulfinyl, 4-methylphenyl Antimicrobial, antitumor
GSK8175 Derivative Complex >600 Halogens, sulfonamide, fluorophenyl Antiviral/anticancer

Research Findings and Implications

  • Target Compound vs. Ethyl Ester Analog : The ethyl ester’s increased lipophilicity may enhance blood-brain barrier penetration , making it suitable for central nervous system-targeted therapies . However, the carboxylic acid form (Phenicaberan HCl) offers direct ionic interactions in binding pockets, critical for enzyme inhibition .
  • Halogenated Derivatives : Compounds like GSK8175 leverage halogen atoms for enhanced binding affinity and metabolic stability, a common strategy in drug design .

Preparation Methods

Starting Materials and Initial Modifications

  • The synthesis often begins with 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid or a closely related benzofuran derivative.
  • The hydroxyl group at position 5 is retained or introduced early to ensure proper substitution patterns.
  • The phenyl group at position 2 is either part of the starting material or introduced via cross-coupling reactions (e.g., Suzuki coupling) or electrophilic aromatic substitution.

Introduction of the Dimethylaminomethyl Group

  • The key functional group, the dimethylaminomethyl substituent at position 4, is typically introduced through a nucleophilic substitution reaction.
  • A common approach involves halogenation at position 4 to form a chloromethyl or bromomethyl intermediate.
  • This intermediate then undergoes nucleophilic substitution with dimethylamine or a suitable dimethylamino precursor.
  • The reaction is usually performed in an aprotic solvent like acetone or acetonitrile with a base such as potassium carbonate to facilitate substitution.
  • Reaction conditions include refluxing for extended periods (e.g., 16–24 hours) to ensure completion.

Halogenation and Methylation Steps

  • Halogenation at specific positions (such as 4 and/or 6) is achieved using bromine or chlorine sources under controlled conditions.
  • For example, N-bromosuccinimide (NBS) with a radical initiator (benzoyl peroxide) in carbon tetrachloride can selectively brominate the methyl groups on the benzofuran ring.
  • Methylation of hydroxyl groups or carboxylic acid esters may be performed using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Conversion to Hydrochloride Salt

  • After the synthesis of the free base compound, conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid, often in methanol or another suitable solvent.
  • This step enhances compound stability and facilitates purification by crystallization.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Methylation of 5-hydroxy group Dimethyl sulfate, K2CO3, acetone, reflux 48 h ~70 Produces methyl ether intermediate
Halogenation at C4 and C6 Br2 or Cl2, CCl4, NBS, benzoyl peroxide, reflux 8 h 20–30 Mixture of chlorinated/brominated products
Amination (dimethylamine) Dimethylamine, K2CO3, acetone, reflux 16–24 h 48–60 Substitution of halogen with dimethylamino group
Hydrochloride salt formation HCl in methanol Quantitative Crystallization of hydrochloride salt

Yields and conditions are adapted from analogous benzofuran derivative syntheses due to structural similarity.

Analytical and Structural Characterization

  • The synthesized intermediates and final compound are characterized by:
  • TLC monitoring with silica gel plates and eluents such as chloroform/methanol mixtures is used to track reaction progress.
  • Purification is achieved via column chromatography followed by crystallization from ethanol or methanol.

Summary Table of Preparation Methodology

Stage Reaction Type Key Reagents Solvent(s) Temperature/Time Product Type
Starting material prep Benzofuran synthesis Phenyl precursors Various Variable 5-hydroxy-2-phenyl-benzofuran
Methylation O-methylation Dimethyl sulfate, K2CO3 Acetone Reflux, 48 h Methoxy derivatives
Halogenation Electrophilic halogenation Br2 or Cl2, NBS, benzoyl peroxide CCl4 Reflux, 8 h Halogenated benzofuran
Amination Nucleophilic substitution Dimethylamine, K2CO3 Acetone Reflux, 16–24 h Dimethylaminomethyl derivatives
Salt formation Acid-base reaction HCl Methanol Room temp or reflux Hydrochloride salt

Research Findings and Considerations

  • The synthetic route is robust and allows for modification of substituents to optimize biological activity.
  • Yields vary depending on halogenation selectivity and amination efficiency.
  • The hydrochloride salt form improves compound handling and stability, which is critical for medicinal chemistry applications.
  • Structural studies confirm that the dimethylaminomethyl group is well-positioned for interaction in biological systems, which correlates with its pharmacological interest.
  • Alternative methods for hydroxamic acid derivatives (related functional groups) involve hydroxylamine donors and enzymatic catalysis, but these are less directly applicable to this compound's synthesis.

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Resolves stereochemical ambiguities and confirms substituent positions, as demonstrated in benzofuran sulfoxide derivatives .
  • HPLC-MS : Validates purity (>95%) and detects trace impurities (e.g., unreacted intermediates).
  • NMR spectroscopy : 1^1H and 13^13C NMR distinguish between regioisomers, particularly for dimethylaminomethyl and hydroxy groups.

Advanced Consideration : Pair solid-state NMR with X-ray data to analyze conformational flexibility in the hydrochloride salt form .

How should researchers address discrepancies in pharmacological activity data?

Advanced Research Focus
Contradictory activity data often arise from variations in assay conditions or substituent effects. Methodological recommendations include:

Standardized assays : Use cell lines with consistent expression levels of target receptors (e.g., kinase inhibitors).

Comparative SAR studies : Systematically modify substituents (e.g., replacing phenyl with fluorophenyl) and correlate changes with activity trends .

Meta-analysis : Aggregate data from multiple studies to identify confounding factors (e.g., solvent effects in in vitro assays).

Example : Benzofuran derivatives with electron-withdrawing groups show enhanced antimicrobial activity, while bulky substituents may reduce bioavailability .

What methodologies evaluate the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • pH-dependent stability : Conduct accelerated degradation studies in buffers (pH 1–10) at 37°C, monitoring via LC-MS for hydrolysis or oxidation products.
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity : Expose the compound to UV-Vis light and quantify photodegradation products.

Q. Advanced Research Focus

Mechanistic profiling : Use RNA sequencing to identify differential gene expression in resistant vs. sensitive cell lines.

Pharmacokinetic modeling : Correlate intracellular drug concentrations with observed IC50 values.

Mitochondrial toxicity assays : Assess off-target effects on mitochondrial membrane potential, which may explain cell-type-specific toxicity .

Recommendation : Validate findings using 3D cell cultures or patient-derived xenografts to better mimic in vivo conditions.

How can computational methods aid in designing derivatives with enhanced activity?

Q. Advanced Research Focus

  • Docking studies : Model interactions with target proteins (e.g., kinases) to prioritize substituents with optimal binding affinity.
  • QSAR models : Train algorithms on existing benzofuran datasets to predict logP, solubility, and toxicity .
  • Molecular dynamics : Simulate conformational changes in the hydrochloride salt form to assess stability in aqueous environments.

Example : Substituents at the 3-position (e.g., methylsulfinyl) enhance hydrophobic interactions in enzymatic pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride
Reactant of Route 2
4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride

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